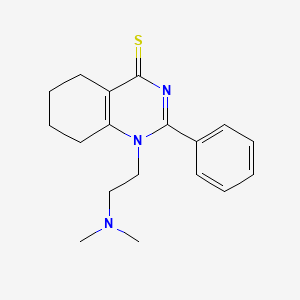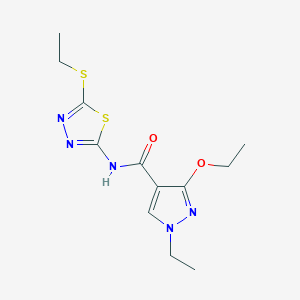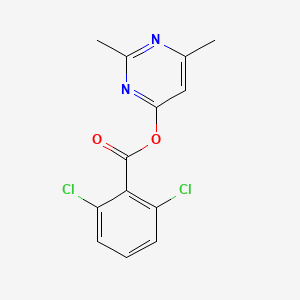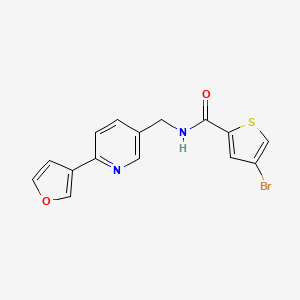
3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is related to 3-Hydroxy-3-methylbutyric acid , which is a useful biochemical for synthesis and proteomics research. It is used as an indicator of biotin deficiency, to increase muscle mass, and decrease muscle breakdown .
Synthesis Analysis
The synthesis of similar compounds often involves the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) . This enzyme plays a role in the biosynthesis of triterpene saponin, a class of secondary metabolites produced by a large number of plant species .Molecular Structure Analysis
While the exact molecular structure of “3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde” was not found, a related compound, 3-Methyl-3-(3-hydroxy-3-methylbutoxy)butanol, has a molecular formula of C10H22O3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often regulated by the enzyme HMGR . Inhibition of this enzyme by certain compounds can lead to a significant reduction in the production of certain biochemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 3-Hydroxy-3-methylbutyric acid has a density of 1.1 g/mL and a boiling point of 128°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research on the synthesis and characterization of benzaldehyde derivatives, including various methoxy and hydroxy substituted benzaldehydes, highlights the versatility of these compounds in synthetic chemistry. For example, the synthesis of 3-methoxy-2-hydroxybenzaldehyde derivatives and their complexation with metals demonstrates the utility of such compounds in developing new materials and catalytic systems (Takjoo et al., 2013). Similar methodologies could be applied to 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde for synthesizing novel compounds or materials.
Biological Activities
- Phenolic compounds, closely related to the structure of 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde, have been studied for their anti-asthmatic activities. Such compounds exhibit significant effects on reducing airway resistance and inflammation, suggesting potential applications in developing treatments for respiratory conditions (Young-Woon Jang et al., 2010).
Catalytic and Material Applications
- The encapsulation of metal complexes with ligands derived from hydroxy and methoxy benzaldehydes into zeolites demonstrates their potential as efficient and reusable catalysts for oxidation reactions. This suggests that derivatives like 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde could find applications in sustainable chemical processes and environmental remediation (M. Ghorbanloo et al., 2017).
Pharmaceutical Applications
- The study of Schiff base ligands derived from hydroxy and methoxy benzaldehydes for their DNA binding properties indicates potential applications in drug design and pharmaceutical chemistry. The ability to selectively interact with DNA could make compounds like 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde useful in developing novel therapeutic agents (Arezoo Jamshidvand et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3-hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-13(2,15)6-7-17-12-8-10(9-14)4-5-11(12)16-3/h4-5,8-9,15H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLAPFIKMKIYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC1=C(C=CC(=C1)C=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2512486.png)
![4-methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2512487.png)
![1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine](/img/structure/B2512490.png)
![1-(4-Chlorobenzyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2512491.png)
![3-[(Tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B2512492.png)




![N-(1-cyanocyclohexyl)-N-methyl-2-({5-oxo-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2512500.png)
